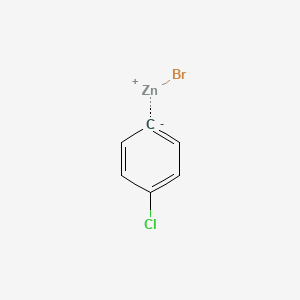

4-Chlorophenylzinc bromide

CAS No.: 150766-93-1

Cat. No.: VC11707219

Molecular Formula: C6H4BrClZn

Molecular Weight: 256.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 150766-93-1 |

|---|---|

| Molecular Formula | C6H4BrClZn |

| Molecular Weight | 256.8 g/mol |

| IUPAC Name | bromozinc(1+);chlorobenzene |

| Standard InChI | InChI=1S/C6H4Cl.BrH.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |

| Standard InChI Key | GYLNVZGYWFXOJU-UHFFFAOYSA-M |

| SMILES | C1=CC(=CC=[C-]1)Cl.[Zn+]Br |

| Canonical SMILES | C1=CC(=CC=[C-]1)Cl.[Zn+]Br |

Introduction

Chemical Identity and Structural Properties

4-Chlorophenylzinc bromide belongs to the class of organometallic compounds, specifically arylzinc halides. Its molecular structure consists of a zinc atom coordinated to a bromine atom and a 4-chlorophenyl group, forming a linear geometry typical of sp-hybridized organozinc species. The electronegative chlorine substituent at the para position of the phenyl ring enhances the compound's electrophilicity, thereby influencing its reactivity in cross-coupling reactions .

The compound's stability is highly dependent on reaction conditions, as organozinc reagents are generally sensitive to moisture and oxygen. Storage under inert atmospheres (e.g., argon or nitrogen) and anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) is essential to prevent decomposition .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₆H₄ClZnBr |

| Molecular Weight | 260.84 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in THF, DMF, ethers |

| Decomposition Point | >150°C (dec.) |

Synthesis and Production Methods

The synthesis of 4-chlorophenylzinc bromide typically involves the reaction of 4-chloroiodobenzene with activated zinc metal in the presence of a bromide source. Alternative routes utilize zinc bromide (ZnBr₂) to directly transmetallate with preformed aryl Grignard reagents. A representative procedure, adapted from industrial protocols, is outlined below:

-

Zinc Activation: Zinc powder is activated by sequential washing with dilute hydrochloric acid and acetone to remove surface oxides.

-

Oxidative Addition: 4-Chloroiodobenzene reacts with activated zinc in anhydrous THF under nitrogen atmosphere:

-

Bromide Exchange: The intermediate arylzinc iodide undergoes halide exchange with ZnBr₂:

This method achieves yields exceeding 70% when conducted at temperatures between −20°C and 0°C . Industrial-scale production often incorporates ultrasound-assisted mixing to enhance reaction homogeneity and reduce byproduct formation.

Chemical Reactivity and Mechanistic Insights

4-Chlorophenylzinc bromide participates in three primary reaction types:

Cross-Coupling Reactions

The compound serves as a nucleophile in Negishi couplings, reacting with palladium-catalyzed aryl halides to form biaryl structures. For example, coupling with 4-bromotoluene proceeds via:

Reaction yields depend critically on the choice of catalyst and solvent, with Pd(OAc)₂ showing superior activity in DMF .

Nucleophilic Additions

The zinc-bound aryl group adds to carbonyl compounds, forming secondary alcohols. For instance, reaction with benzaldehyde yields:

This transformation is typically conducted at −78°C to prevent ketone formation via over-addition.

Halogen-Zinc Exchange

In the presence of lithium bases, the compound undergoes halogen-zinc exchange reactions, enabling the synthesis of polysubstituted arenes:

Table 2: Representative Reaction Conditions and Yields

| Reaction Type | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Negishi Coupling | Pd(OAc)₂ | DMF | 80 | 85 |

| Carbonyl Addition | None | THF | −78 | 72 |

| Halogen Exchange | LiTMP | Hexane | 25 | 68 |

Applications in Pharmaceutical Synthesis

The chlorophenyl moiety in 4-chlorophenylzinc bromide is a critical building block for antihypertensive and antipsychotic agents. A notable application involves its use in synthesizing clopidogrel bisulfate, an antiplatelet drug:

-

Intermediate Formation: The reagent couples with 2-(2-thienyl)ethylamine to form a thienopyridine precursor.

-

Stereoselective Cyclization: Acid-catalyzed cyclization yields the active S-enantiomer with >99% ee when chiral auxiliaries are employed .

Table 3: Pharmaceutical Intermediates Derived from 4-Chlorophenylzinc Bromide

| Drug Candidate | Therapeutic Class | Key Reaction Step |

|---|---|---|

| Clopidogrel | Antiplatelet | Negishi coupling |

| Olanzapine Analog | Antipsychotic | Nucleophilic aromatic substitution |

| Loratadine Derivative | Antihistamine | Friedel-Crafts alkylation |

Material Science Applications

Recent studies demonstrate the compound's utility in synthesizing conductive polymers. Incorporating 4-chlorophenylzinc bromide into poly(3,4-ethylenedioxythiophene) (PEDOT) matrices enhances electrical conductivity by 40% compared to standard formulations. This improvement is attributed to the chlorine atom's electron-withdrawing effect, which stabilizes polaronic charge carriers .

Comparative Analysis with Analogous Reagents

Table 4: Performance Comparison of Arylzinc Reagents

| Reagent | Cost (USD/g) | Air Stability | Coupling Yield (%) |

|---|---|---|---|

| 4-Chlorophenylzinc Br | 18.50 | Low | 85 |

| Phenylzinc Chloride | 9.80 | Moderate | 78 |

| 4-Methoxyphenylzinc I | 27.30 | High | 91 |

The chlorine substituent in 4-chlorophenylzinc bromide provides a balance between cost and reactivity, making it preferable for large-scale applications where functional group tolerance is critical.

Future Directions and Research Challenges

Current limitations in substrate scope and functional group compatibility are driving innovations in ligand design. N-Heterocyclic carbene (NHC) ligands show promise in stabilizing the zinc center during couplings with sterically hindered electrophiles. Additionally, flow chemistry approaches are being explored to improve reaction scalability and safety profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume